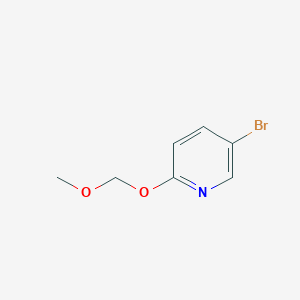

5-Bromo-2-(methoxymethoxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(methoxymethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-10-5-11-7-3-2-6(8)4-9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJXQBUMQGSMKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745073 | |

| Record name | 5-Bromo-2-(methoxymethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247189-74-8 | |

| Record name | 5-Bromo-2-(methoxymethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Halogenated Pyridines As Strategic Synthetic Intermediates

Halogenated pyridines are a class of organic compounds that have garnered significant attention as pivotal intermediates in a wide array of synthetic transformations. Their utility stems from the presence of a halogen atom on the electron-deficient pyridine (B92270) ring, which allows for a diverse range of chemical manipulations. nih.govnih.gov The carbon-halogen bond in these compounds serves as a versatile handle for introducing various functional groups through reactions such as cross-coupling, nucleophilic substitution, and metal-halogen exchange. nih.govchempanda.com

The electronic nature of the pyridine ring, being electron-deficient, can make direct halogenation challenging, often requiring harsh reaction conditions. nih.gov However, the development of modern synthetic methodologies has provided more selective and efficient routes to a variety of halogenated pyridines. nih.govacs.org These compounds are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. nih.govnih.gov The regiochemistry of the halogen atom on the pyridine ring dictates its reactivity and, consequently, its synthetic applications. For instance, the position of the halogen can influence the ease of its displacement and the potential for directing further substitutions on the ring.

The Strategic Importance of 5 Bromo 2 Methoxymethoxy Pyridine As a Versatile Synthetic Scaffold

Among the various halogenated pyridines, 5-Bromo-2-(methoxymethoxy)pyridine stands out due to its unique combination of functional groups. The bromine atom at the 5-position and the methoxymethyl (MOM) ether at the 2-position offer orthogonal reactivity, allowing for sequential and site-selective modifications.

The bromine atom serves as a key site for carbon-carbon and carbon-heteroatom bond formation. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. google.commdpi.com This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 5-position of the pyridine (B92270) ring. For example, 5-Bromo-2-methoxypyridine (B44785), a closely related compound, is used to synthesize a perampanel (B3395873) intermediate by reacting with bis(pinacolato)diboron (B136004) to form a boronic acid pinacol (B44631) ester, which then undergoes a subsequent coupling reaction. google.com

The methoxymethyl (MOM) group at the 2-position acts as a protecting group for the hydroxyl functionality. The 2-hydroxypyridine (B17775) tautomer is often less reactive or can lead to undesired side reactions. The MOM group masks this reactivity, allowing for transformations at other positions of the ring. It can be readily cleaved under acidic conditions to reveal the 2-pyridone moiety, which is a common structural motif in many biologically active compounds.

This dual functionality makes this compound a highly valuable and versatile synthetic scaffold. It provides a platform for the construction of complex, multi-substituted pyridine derivatives with a high degree of control over the final molecular architecture.

Scope and Research Trajectories for 5 Bromo 2 Methoxymethoxy Pyridine

Conventional Synthetic Pathways

Conventional methods for synthesizing this compound typically involve the protection of a hydroxyl group on the pyridine ring, followed by bromination. The selection of appropriate starting materials and optimization of reaction parameters are crucial for achieving high yields and purity.

Precursor Chemical Selection and Reactant Preparation

The primary precursor for the synthesis of this compound is often 5-Bromo-2-hydroxypyridine (B85227). The hydroxyl group is protected as a methoxymethyl (MOM) ether to prevent unwanted side reactions during subsequent steps. This protection is typically achieved by reacting 5-Bromo-2-hydroxypyridine with a methoxymethylating agent, such as methoxymethyl chloride (MOM-Cl), in the presence of a base.

The preparation of reactants involves ensuring the purity of the starting materials and the appropriate choice of solvent and base. Anhydrous conditions are often necessary to prevent the hydrolysis of the reactants and intermediates.

Optimized Reaction Conditions and Yield Enhancements

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include temperature, reaction time, and the stoichiometry of the reactants.

For the methoxymethylation of 5-Bromo-2-hydroxypyridine, the reaction is typically carried out at a low temperature, such as 0 °C, and then allowed to warm to room temperature. The choice of base is also important, with common options including sodium hydride (NaH) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA).

In the case of using 2,5-dibromopyridine (B19318), the selective methoxylation at the 2-position is a key step. This can be achieved by using sodium methoxide (B1231860) in methanol (B129727), often under reflux conditions for several hours. chemicalbook.com A patent describes a process for preparing 2-methoxy-5-bromopyridine from 2,5-dibromopyridine and sodium hydroxide (B78521) in methanol with a reported yield of 98%. chemicalbook.com

Subsequent bromination of the protected pyridine ring, if necessary, is typically carried out using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. The reaction conditions for bromination are also carefully controlled to ensure regioselectivity and to minimize the formation of byproducts.

| Precursor | Reagents | Solvent | Conditions | Yield |

| 5-Bromo-2-hydroxypyridine | Methoxymethyl chloride (MOM-Cl), Base (e.g., NaH, DIPEA) | Anhydrous solvent (e.g., THF, DMF) | 0 °C to room temperature | High |

| 2,5-Dibromopyridine | Sodium methoxide | Methanol | Reflux | 98% chemicalbook.com |

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient methods for chemical synthesis. These "green chemistry" approaches are also being applied to the synthesis of this compound and related compounds.

Principles of Green Chemistry in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing this compound, this can involve several strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives, such as water or ethanol, or conducting reactions in solvent-free conditions. nih.govresearchgate.net

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.gov

Microwave-assisted synthesis is one such green technique that can lead to shorter reaction times and improved yields. nih.gov

Catalytic Methods for Enhanced Synthetic Efficiency

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency and selectivity.

Transition metal catalysts, particularly those based on palladium, are widely used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. mdpi.com While direct synthesis of this compound using these methods is less common, the precursor, 5-bromo-2-methoxypyridine (B44785), is frequently used in transition metal-catalyzed reactions. mdpi.comgoogle.com

For instance, 5-bromo-2-methoxypyridine can undergo Suzuki-Miyaura cross-coupling reactions with boronic acids in the presence of a palladium catalyst to form more complex pyridine derivatives. mdpi.comgoogle.com A patent describes the use of 5-bromo-2-methoxypyridine with bis(pinacolato)diboron (B136004) in the presence of a carbonate catalyst to produce 2-methoxypyridine-5-boronic acid pinacol (B44631) ester, which is then further reacted. google.com This highlights the importance of the bromo- and methoxy- functionalities in facilitating such transformations.

The development of more active and selective catalysts is an ongoing area of research, with the potential to further improve the efficiency and sustainability of synthetic routes involving this compound and its precursors.

| Catalyst Type | Reaction Type | Substrate | Reagent | Product |

| Palladium Catalyst | Suzuki-Miyaura Coupling | 5-bromo-2-methoxypyridine | Arylboronic acid | 5-aryl-2-methoxypyridine mdpi.com |

| Carbonate Catalyst | Borylation | 5-bromo-2-methoxypyridine | Bis(pinacolato)diboron | 2-methoxypyridine-5-boronic acid pinacol ester google.com |

Organocatalysis

Currently, there are no specific, peer-reviewed research findings detailing the direct synthesis of this compound using an organocatalytic approach. The field of pyridine functionalization is an active area of research, and while organocatalysis has been successfully applied to the synthesis and modification of various pyridine derivatives, a method tailored to this specific molecule has not been published.

General organocatalytic strategies for modifying pyridines often involve the activation of the pyridine ring or a reaction partner by a small, metal-free organic molecule. For example, photochemical approaches using dithiophosphoric acid as an organocatalyst have been developed for the C-H functionalization of pyridines with allylic groups. nih.gov This method proceeds via the generation of pyridinyl radicals but has not been applied to the synthesis of the title compound.

Given the absence of direct research, a data table for the organocatalytic synthesis of this compound cannot be generated. Researchers seeking to develop such a synthesis would likely need to devise a novel organocatalytic bromination of 2-(methoxymethoxy)pyridine or an organocatalytic method for constructing the pyridine ring with the desired substituents in place.

Halogen-Based Cross-Coupling Reactions

The bromine atom on the pyridine ring of this compound is the focal point for a suite of cross-coupling reactions. These reactions are typically catalyzed by palladium complexes and are fundamental in the construction of more complex molecular architectures.

Palladium-Catalyzed Cross-Couplings

Palladium catalysts are highly effective in facilitating the formation of new bonds at the site of the carbon-bromine bond. mdpi.com The general mechanism for these reactions involves an oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orguwindsor.ca

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds, such as boronic acids or their esters. nih.govillinois.edu This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents. nih.gov In the context of this compound, the Suzuki-Miyaura coupling enables the introduction of various aryl and heteroaryl substituents at the 5-position, leading to the synthesis of biaryl compounds. mdpi.comnih.gov

The reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium phosphate (B84403) (K₃PO₄), in a solvent mixture, often dioxane and water. mdpi.comd-nb.info The presence of the base is crucial for the activation of the organoboron species, facilitating the transmetalation step. organic-chemistry.org The reaction conditions are generally mild, with temperatures often ranging from 65 to 95°C. mdpi.comnih.gov

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |

| Substituted Bromobenzene | Substituted Phenylboronic acids | Pd(OH)₂ | K₃PO₄ | Not specified | 65 | Not specified |

This table presents a summary of typical reaction conditions for Suzuki-Miyaura couplings involving brominated aromatic compounds, providing a reference for the likely conditions applicable to this compound.

The Stille coupling reaction is another powerful tool for carbon-carbon bond formation, involving the reaction of an organic halide with an organostannane reagent, catalyzed by palladium. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. thermofisher.com However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org

In a typical Stille coupling, this compound would react with an organostannane in the presence of a palladium catalyst, such as Pd(PPh₃)₄. libretexts.org The reaction often proceeds without the need for a strong base, and various solvents can be employed. The reactivity of the organostannane partner is a key factor, with aryl, alkenyl, and alkynyl stannanes being common coupling partners. wikipedia.org

Table 2: General Parameters for Stille Coupling Reactions

| Organic Halide | Organostannane | Catalyst | Additives | Solvent |

|---|---|---|---|---|

| Aryl/Vinyl Halide | R-Sn(Alkyl)₃ | Pd(0) complex (e.g., Pd(PPh₃)₄) | LiCl (often used) | THF, Toluene, DMF |

This table outlines the general components of a Stille coupling reaction, which would be applicable to the coupling of this compound.

The Negishi coupling involves the reaction of an organic halide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is notable for its high reactivity and the ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org A drawback is the moisture and air sensitivity of organozinc reagents, necessitating the use of inert reaction conditions. wikipedia.org

For this compound, a Negishi coupling would allow for the introduction of a wide variety of organic groups. The reaction is typically carried out with a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and can be used to synthesize complex molecules, including bipyridine derivatives. wikipedia.orgorgsyn.org

Table 3: Key Features of the Negishi Coupling Reaction

| Feature | Description |

|---|---|

| Catalyst | Typically a Palladium(0) species, though Nickel can also be used. wikipedia.org |

| Organometallic Reagent | Organozinc compounds (R-Zn-X). wikipedia.org |

| Organic Halide | Aryl, vinyl, allyl, alkynyl, or propargyl halides. wikipedia.org |

| Advantages | High reactivity, broad scope including sp³ carbons, good functional group tolerance. wikipedia.orgnih.gov |

| Disadvantages | Requires anhydrous and oxygen-free conditions due to the sensitivity of organozinc reagents. wikipedia.org |

This table summarizes the essential aspects of the Negishi coupling, highlighting its potential for functionalizing this compound.

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. wikipedia.orglibretexts.org It characteristically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a mild base, such as an amine. wikipedia.org This reaction is highly valued for its mild reaction conditions, often proceeding at room temperature. wikipedia.org The resulting alkynyl-substituted pyridines are versatile intermediates for further synthetic transformations. researchgate.net

The coupling of this compound with a terminal alkyne via the Sonogashira reaction would yield a 5-alkynyl-2-(methoxymethoxy)pyridine derivative. researchgate.net Variations of the Sonogashira reaction have been developed to be copper-free to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.org

Table 4: Typical Conditions for Sonogashira Coupling

| Aryl Halide | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent |

|---|---|---|---|---|---|

| Aryl/Vinyl Halide | R-C≡CH | Pd complex (e.g., Pd(PPh₃)₄) | CuI | Amine (e.g., Et₃N, piperidine) | THF, DMF |

| 2-Bromo-5-nitropyridine | Terminal Acetylenes | Not specified | Not specified | Not specified | Not specified |

This table provides an overview of the standard components and conditions for a Sonogashira coupling, which can be adapted for this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high efficiency. It allows for the synthesis of a wide variety of aryl amines from primary and secondary amines. organic-chemistry.org

In the case of this compound, the Buchwald-Hartwig amination would provide a direct route to 5-amino-substituted pyridine derivatives. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. chemspider.com The choice of ligand is often critical to the success of the reaction, with bulky, electron-rich phosphines generally showing high activity. organic-chemistry.org

Table 5: General Reaction Components for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| Aryl Bromide/Chloride | Primary or Secondary Amine | Pd source (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Phosphine ligand (e.g., BINAP, XPhos) | Strong base (e.g., NaOtBu, K₃PO₄) | Toluene, Dioxane |

This table outlines the essential components for a Buchwald-Hartwig amination, which would be used to introduce nitrogen-based functional groups onto the this compound scaffold.

Nickel-Catalyzed Cross-Couplings

Nickel-catalyzed cross-coupling reactions represent a powerful and often more economical alternative to palladium-catalyzed transformations for the functionalization of aryl halides. In the context of this compound, the bromine atom at the C-5 position is susceptible to various nickel-catalyzed carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions typically proceed via a catalytic cycle involving oxidative addition of the aryl bromide to a low-valent nickel species, followed by transmetalation with a suitable coupling partner and reductive elimination to afford the product and regenerate the active nickel catalyst.

One of the key advantages of nickel catalysis is its ability to activate and couple substrates that can be challenging for palladium systems. The specific conditions, including the choice of nickel precursor (e.g., NiCl2, Ni(acac)2), ligand, and reducing agent, are crucial for achieving high efficiency and selectivity.

Other Metal-Catalyzed Cross-Couplings

Beyond nickel, a variety of other transition metals are employed to catalyze cross-coupling reactions involving this compound. These methods expand the accessible range of chemical transformations.

Palladium-Catalyzed Couplings: Palladium is the most extensively used metal for cross-coupling reactions due to its high efficiency and broad functional group tolerance. mdpi.com Key palladium-catalyzed reactions for this substrate include:

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.comlibretexts.org It is a widely used method for forming carbon-carbon bonds. mdpi.com The reaction of 5-bromopyridines with aryl boronic acids is a well-established method for synthesizing 5-arylpyridines. mdpi.comresearchgate.net The general mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.org Highly active and stable palladium-phosphine catalysts have been developed for the Suzuki-Miyaura coupling of challenging heterocyclic substrates. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the bromopyridine with an amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is a versatile method for synthesizing aryl amines and has largely replaced harsher traditional methods. wikipedia.org The development of specialized phosphine ligands has greatly expanded the scope of this reaction. wikipedia.orgchemspider.com Practical methods for the amination of 2-bromopyridines with volatile amines have been developed. nih.gov

Negishi Coupling: This reaction involves the coupling of the bromopyridine with an organozinc reagent. orgsyn.org It is known for its high yields and mild reaction conditions. orgsyn.org

Copper-Catalyzed Couplings: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are particularly useful for forming carbon-oxygen and carbon-nitrogen bonds. While sometimes requiring higher reaction temperatures than palladium-catalyzed methods, they offer a complementary approach.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgclockss.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org

In the case of this compound, the methoxymethoxy (MOM) group at the C-2 position can act as a DMG. organic-chemistry.org The oxygen atoms of the MOM group can chelate to the lithium atom of the alkyllithium reagent, facilitating the removal of a proton at the C-3 position. This generates a lithiated intermediate that can then react with various electrophiles to introduce a wide range of substituents at the C-3 position. However, lithiation of pyridines can be complicated by the 1,2-addition of the organometallic reagent to the pyridine ring. harvard.edu The use of hindered lithium amide bases like lithium diisopropylamide (LDA) can sometimes mitigate this issue. clockss.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine derivatives. The electron-withdrawing nature of the ring nitrogen makes the pyridine ring susceptible to attack by nucleophiles, particularly at the C-2 and C-4 positions (ortho and para to the nitrogen). stackexchange.comyoutube.com The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

For this compound, the presence of the bromine atom at C-5 and the MOM ether at C-2 influences the reactivity. While the primary sites for SNAr on an unsubstituted pyridine ring are C-2 and C-4, the leaving group ability of the substituent is also crucial. stackexchange.comnih.gov In activated aryl halides, the rate-determining step is typically the initial attack of the nucleophile. nih.govmasterorganicchemistry.com The stability of the anionic intermediate is a key factor in determining the feasibility of the reaction. stackexchange.com

Electrophilic Aromatic Substitution Reactions (EAS) on the Pyridine Ring

Pyridine is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. youtube.comquimicaorganica.org This deactivation makes EAS reactions on the pyridine ring challenging, often requiring harsh conditions. quimicaorganica.org When EAS does occur, substitution is generally directed to the C-3 and C-5 positions (meta to the nitrogen), as attack at these positions avoids placing a positive charge on the electronegative nitrogen atom in the resonance structures of the intermediate. quimicaorganica.orgrsc.org

In the case of this compound, the ring is further influenced by the substituents. The bromo group is a deactivating but ortho-, para-directing group in benzene chemistry, while the methoxymethoxy group is an activating, ortho-, para-directing group. The interplay of these electronic effects, along with the inherent reactivity of the pyridine ring, will determine the outcome of any potential EAS reaction. However, under strongly acidic conditions required for many EAS reactions, the pyridine nitrogen is likely to be protonated, further deactivating the ring. rsc.orgresearchgate.net

Functional Group Interconversions (FGIs) at the C-5 Bromine Position

The bromine atom at the C-5 position of this compound serves as a versatile handle for a variety of functional group interconversions (FGIs). ub.eduimperial.ac.ukyoutube.comorganic-chemistry.orgslideshare.net These transformations allow for the introduction of a wide array of functional groups, significantly enhancing the synthetic utility of the parent compound.

One of the most common FGIs is the conversion of the aryl bromide to an organometallic reagent. This can be achieved through:

Lithium-Halogen Exchange: Treatment with an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures can replace the bromine atom with lithium, forming a pyridyllithium species. This powerful nucleophile can then be reacted with a diverse range of electrophiles.

Grignard Reagent Formation: Reaction with magnesium metal, often activated with agents like iodine or 1,2-dibromoethane, in an etheral solvent like THF or diethyl ether, can generate the corresponding Grignard reagent, 5-(chloromagnesio)-2-(methoxymethoxy)pyridine. wikipedia.orgyoutube.comyoutube.com This organomagnesium compound is a strong nucleophile and base used to form new carbon-carbon bonds. A preparation method for 2-bromo-5-formylpyridine involves a Grignard reaction with 2,5-dibromopyridine. google.com

Chemistry of the Methoxy-Methoxy Protecting Group

The methoxymethoxy (MOM) group is a common protecting group for alcohols and phenols. In this compound, it protects the hydroxyl group at the C-2 position. The stability and cleavage of the MOM group are important considerations in a synthetic sequence.

The MOM group is generally stable to a variety of non-acidic conditions. However, it can be removed under acidic conditions. jst.go.jp Common reagents for the deprotection of MOM ethers include:

Acidic Hydrolysis: Treatment with aqueous acids like hydrochloric acid or trifluoroacetic acid can cleave the MOM ether to reveal the corresponding alcohol or, in this case, the 2-pyridone tautomer.

Lewis Acids: Lewis acids such as trimethylsilyl (B98337) triflate (TMSOTf), often in the presence of a scavenger like 2,2'-bipyridyl, can effect the deprotection under mild conditions. acs.orgrsc.org The combination of TMSOTf and 2,2'-bipyridyl has been shown to be a mild and highly chemoselective method for the deprotection of MOM ethers. rsc.org Formic acid has also been used for the selective deprotection of other silyl (B83357) ethers. nih.gov

Orthogonality with Other Protecting Groups

A key feature of the MOM protecting group in this compound is its distinct cleavage conditions, which allow for its selective removal in the presence of other common protecting groups. This orthogonality is a cornerstone of modern synthetic strategy, enabling the sequential manipulation of different functional groups within a complex molecule. nih.gov

The MOM ether is generally stable under strongly basic to weakly acidic conditions, which allows for the use of a variety of reagents without premature deprotection. adichemistry.com For instance, it is resistant to many nucleophilic and basic reagents like organolithiums (RLi), Grignard reagents (RMgX), and lithium diisopropylamide (LDA), as well as many reducing and oxidizing agents. organic-chemistry.orgboronmolecular.com This stability profile means it can remain intact during reactions such as Suzuki or Stille couplings at the C-5 position, or during the introduction of other protecting groups that require basic conditions for their installation (e.g., silyl ethers).

The true utility of its orthogonality is demonstrated during the deprotection step. The MOM group is labile to strong acidic conditions, which may not be compatible with acid-sensitive groups like tert-butyldimethylsilyl (TBDMS) or trityl (Tr) ethers. adichemistry.comsigmaaldrich.com However, a range of milder, more selective deprotection methods have been developed. For example, treatment with Lewis acids such as zinc bromide (ZnBr2) in the presence of a soft nucleophile like propanethiol (n-PrSH) can efficiently cleave the MOM ether while leaving other protecting groups, such as esters and benzyl (B1604629) ethers, untouched. researchgate.netsigmaaldrich.com Similarly, combinations like trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridyl offer mild, non-acidic deprotection conditions. adichemistry.com This allows for a scenario where a MOM-protected pyridine can be selectively deprotected without affecting, for example, a silyl ether elsewhere in the molecule, which would typically be cleaved by fluoride (B91410) ions (e.g., TBAF) or different acidic conditions. wikipedia.org

Table 1: Orthogonal Deprotection Scenarios Involving MOM Ethers

| Protecting Group Present | MOM Deprotection Reagent/Condition | Outcome |

| Benzyl (Bn) ether | CBr4, PPh3, CH2ClCH2Cl, 40°C | Selective MOM deprotection |

| tert-Butyldimethylsilyl (TBDMS) ether | MgBr2, n-BuSH, Et2O | Selective MOM deprotection |

| Ester (e.g., Acetate, Benzoate) | ZnBr2, n-PrSH, CH2Cl2 | Selective MOM deprotection sigmaaldrich.com |

| Triphenylmethyl (Tr) ether | TMSOTf, 2,2'-bipyridyl, CH3CN | Selective MOM deprotection sigmaaldrich.com |

Methods for Protecting Group Introduction

The introduction of the MOM group onto the 5-bromo-2-hydroxypyridine core, which exists in tautomeric equilibrium with 5-bromo-2(1H)-pyridone, is a straightforward process that results in the formation of this compound. This reaction involves the O-alkylation of the pyridone tautomer. Several standard protocols can be employed for this transformation. organic-chemistry.orgnih.gov

The most common method involves the use of chloromethyl methyl ether (MOMCl) as the alkylating agent in the presence of a non-nucleophilic base. nih.govresearchgate.net The base is crucial for deprotonating the hydroxyl group (or the N-H of the pyridone), thereby generating the requisite nucleophile to attack the electrophilic chloromethyl methyl ether. The choice of base and solvent can be adapted to the specific requirements of the substrate and scale of the reaction.

Another effective method utilizes dimethoxymethane (B151124) (methylal) under acidic catalysis, although this is sometimes less efficient for tertiary alcohols and certain heterocyclic systems. organic-chemistry.org

Table 2: Reagents and Conditions for the Synthesis of this compound

| Reagent System | Base | Solvent | Typical Conditions |

| Chloromethyl methyl ether (MOMCl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (CH2Cl2) | Room Temperature organic-chemistry.orgnih.gov |

| Chloromethyl methyl ether (MOMCl) | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0°C to Room Temperature organic-chemistry.org |

| Dimethoxymethane (CH2(OMe)2) | Phosphoric anhydride (B1165640) (P2O5) | Chloroform (CHCl3) | 25°C organic-chemistry.org |

| Dimethoxymethane (CH2(OMe)2) | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane (CH2Cl2) | Room Temperature organic-chemistry.org |

Deprotection Strategies and Conditions

The removal of the MOM group from this compound to regenerate the 5-bromo-2-hydroxypyridine is a critical step in many synthetic sequences. As the MOM group is an acetal, its cleavage is most classically achieved via acid hydrolysis. organic-chemistry.orgnih.gov However, the need for orthogonality and the presence of other acid-sensitive functionalities in complex molecules have driven the development of a wide array of milder deprotection conditions. adichemistry.com

Table 3: Selected Deprotection Methods for MOM Ethers

| Reagent(s) | Solvent(s) | Conditions | Comments |

| Hydrochloric Acid (HCl) | Methanol (MeOH) / Water | Reflux | Classic, harsh conditions; not suitable for acid-labile substrates. organic-chemistry.org |

| Trifluoroacetic Acid (TFA) | Dichloromethane (CH2Cl2) | Room Temperature | Strong acid, effective but lacks selectivity against other acid-labile groups. researchgate.net |

| Zinc Bromide (ZnBr2), n-Propanethiol (n-PrSH) | Dichloromethane (CH2Cl2) | 0°C to Room Temperature | Mild and highly selective; cleaves MOM ethers rapidly in the presence of many other protecting groups. sigmaaldrich.com |

| Trimethylsilyl Triflate (TMSOTf), 2,2'-Bipyridyl | Acetonitrile (CH3CN) | Room Temperature | Mild, non-acidic conditions suitable for substrates with acid-labile groups like trityl ethers. adichemistry.comsigmaaldrich.com |

| Magnesium Bromide (MgBr2) | Diethyl ether (Et2O) / Butyl mercaptan | Room Temperature | Effective for selective cleavage, particularly in the presence of silyl ethers. |

| Zirconium(IV) Chloride (ZrCl4) | Isopropanol | Reflux | Lewis acidic conditions. |

| CBr4, PPh3 | 1,2-Dichloroethane (CH2ClCH2Cl) | 40°C | Mild, non-acidic conditions, avoids in situ generation of HBr. |

This array of deprotection methods underscores the flexibility of the MOM group. For a molecule like this compound, which is often a precursor for further elaboration, having access to such a diverse set of cleavage conditions is essential for achieving complex synthetic targets.

Derivatization and Scaffold Expansion Strategies

Introduction of Diverse Chemical Functionalities via C-C, C-N, C-O, C-S Bond Formation

The bromine atom at the C-5 position of 5-Bromo-2-(methoxymethoxy)pyridine is readily transformed into a variety of functional groups through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are particularly prominent for the formation of new carbon-carbon bonds. The Suzuki-Miyaura coupling , which pairs the bromopyridine with an organoboron reagent, is a widely used method for introducing aryl, heteroaryl, or alkyl groups. For instance, the coupling of a related compound, 5-bromo-2-methoxypyridine (B44785), with various arylboronic acids in the presence of a palladium catalyst and a base like potassium phosphate (B84403), proceeds efficiently to yield 5-aryl-2-methoxypyridines. chemspider.com A similar reactivity is expected for the MOM-protected analogue. The Sonogashira coupling with terminal alkynes, catalyzed by palladium and copper(I), provides a direct route to 5-alkynylpyridines. researchgate.netnih.govorganic-chemistry.orgscirp.org Other important C-C bond-forming reactions include the Heck coupling with alkenes and the Negishi coupling with organozinc reagents, which offer alternative pathways to introduce unsaturation and various organic moieties. organic-chemistry.orgdntb.gov.uaunits.itnih.gov

The formation of carbon-nitrogen bonds is often achieved through the Buchwald-Hartwig amination . chemspider.comorganic-chemistry.orgwikipedia.orgresearchgate.netnih.gov This palladium-catalyzed reaction allows for the coupling of this compound with a wide range of primary and secondary amines, including anilines, alkylamines, and other heterocyclic amines, to produce 5-aminopyridine derivatives. The choice of phosphine (B1218219) ligand is crucial for the success of these reactions, with bulky, electron-rich ligands often providing the best results.

Carbon-oxygen and carbon-sulfur bond formations expand the diversity of accessible derivatives. The Ullmann condensation , a copper-catalyzed reaction, can be employed to couple this compound with alcohols or phenols to form diaryl or alkyl aryl ethers. rsc.org Similarly, C-S bonds can be forged through copper- or palladium-catalyzed couplings with thiols, providing access to 5-(arylthio)- or 5-(alkylthio)pyridines. organic-chemistry.orgrsc.orgnih.gov

Table 1: Examples of C-C, C-N, C-O, and C-S Bond Forming Reactions Note: The following table includes representative examples from closely related bromopyridine derivatives, illustrating the expected reactivity of this compound.

| Coupling Reaction | Reagents and Conditions | Product Type |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄), Solvent (e.g., Dioxane/H₂O) | 5-Aryl-2-(methoxymethoxy)pyridine |

| Sonogashira | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (e.g., Et₃N), Solvent (e.g., THF/DMF) | 5-Alkynyl-2-(methoxymethoxy)pyridine |

| Buchwald-Hartwig | Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu), Solvent (e.g., Toluene) | 5-Amino-2-(methoxymethoxy)pyridine derivative |

| Ullmann (C-O) | Alcohol/Phenol, Cu catalyst (e.g., CuI), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 5-Alkoxy/Aryloxy-2-(methoxymethoxy)pyridine |

| C-S Coupling | Thiol, Cu or Pd catalyst, Base, Solvent | 5-Alkylthio/Arylthio-2-(methoxymethoxy)pyridine |

Construction of Complex Heterocyclic Systems

Beyond simple functionalization, this compound is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These scaffolds are of particular interest in drug discovery due to their rigid structures and potential for diverse biological interactions.

One common strategy involves an initial cross-coupling reaction to introduce a functional group at the 5-position, which then participates in a subsequent intramolecular cyclization. For example, a Sonogashira coupling to introduce an alkynyl group can be followed by an intramolecular cyclization to construct a fused ring system.

Another approach is to utilize the inherent reactivity of the pyridine (B92270) ring in combination with functional groups introduced at the 5-position. For instance, a derivative of this compound could be elaborated to contain a suitable precursor for a Vilsmeier-Haack or a Bischler-Napieralski type reaction, leading to the annulation of a new ring onto the pyridine core. The synthesis of pyrido[2,3-d]pyrimidines has been achieved through a cascade reaction involving a Buchwald-Hartwig coupling. google.com

The construction of furopyridines and pyrrolopyridines often involves the initial formation of a suitable substituted pyridine, followed by cyclization to form the fused furan (B31954) or pyrrole (B145914) ring. researchgate.netbeilstein-journals.org While direct examples starting from this compound are not abundant in the literature, the principles of these synthetic strategies are broadly applicable.

Table 2: Strategies for the Synthesis of Fused Heterocyclic Systems

| Fused System | Synthetic Approach | Key Intermediates |

| Pyrido[2,3-d]pyrimidine | Cascade Imination/Buchwald-Hartwig Coupling/Cycloaddition | 5-Amino-2-(methoxymethoxy)pyridine derivatives |

| Furopyridine | Sonogashira coupling followed by intramolecular cyclization | 5-Alkynyl-2-(methoxymethoxy)pyridine with a pendant nucleophile |

| Thienopyridine | Introduction of a sulfur-containing side chain followed by cyclization | 5-(Thioacetyl) or similar derivative |

Regioselective Functionalization and Isomer Control

Achieving regioselectivity in the functionalization of the pyridine ring is crucial for the synthesis of specific isomers. While the C-5 position is readily functionalized via the bromo substituent, other positions on the pyridine ring can be accessed through directed metalation or halogen-metal exchange reactions.

Directed ortho-metalation (DoM) is a powerful technique where a functional group directs the deprotonation of an adjacent position by an organolithium reagent. organic-chemistry.orguwindsor.cabaranlab.orgharvard.edu The methoxymethoxy group at the C-2 position of this compound is a potential directing group, which could facilitate lithiation at the C-3 position. Subsequent quenching of the resulting organolithium species with an electrophile would introduce a substituent at this position.

Halogen-metal exchange offers another route to regioselectively introduce functionality. wikipedia.orgmdpi.comias.ac.innih.govtcnj.edu By treating this compound with an organolithium reagent under carefully controlled conditions (typically low temperatures), the bromine atom can be exchanged for a lithium atom. This in situ generated 5-lithiopyridine derivative can then react with a wide variety of electrophiles to introduce a substituent at the C-5 position, offering an alternative to cross-coupling reactions. It is important to note that competition between directed ortho-metalation and halogen-metal exchange can occur, and the outcome often depends on the specific organolithium reagent, solvent, and temperature used. For instance, in related 2,5-dibromopyridine (B19318) systems, selective halogen-metal exchange at the 5-position is often favored. organic-chemistry.org

Control over the regioselectivity of these reactions allows for the synthesis of specific isomers that might be difficult to obtain through other methods. For example, a sequence of halogen-metal exchange at C-5 followed by a directed ortho-metalation at C-3 would allow for the sequential functionalization of two distinct positions on the pyridine ring.

Synthesis of Polyfunctionalized Pyridine Derivatives

The combination of the reactions described above allows for the synthesis of highly substituted, polyfunctionalized pyridine derivatives from this compound. A typical synthetic sequence might involve an initial cross-coupling reaction at the 5-position, followed by a regioselective functionalization at another position on the ring.

For example, a Suzuki coupling could be used to introduce an aryl group at C-5. The resulting 5-aryl-2-(methoxymethoxy)pyridine could then be subjected to directed ortho-metalation to introduce a substituent at the C-3 position. Subsequent manipulation of these newly introduced functional groups, along with the potential deprotection of the MOM group to reveal the 2-hydroxypyridine (B17775), provides access to a wide array of polysubstituted pyridines.

The synthesis of a 5-bromo-2-methoxy-3-nitropyridine (B130787) has been reported, demonstrating that electrophilic substitution can also be a viable method for introducing additional functionality onto the pyridine ring, provided the existing substituents direct the incoming electrophile to a desired position. chemicalbook.com The controlled and sequential introduction of multiple, diverse functional groups onto the pyridine scaffold is a powerful strategy for generating libraries of compounds for screening in drug discovery and for the development of new materials with tailored properties.

Applications of 5 Bromo 2 Methoxymethoxy Pyridine in Target Oriented Synthesis

Precursor for Active Pharmaceutical Ingredients (APIs) and Drug Intermediates

The pyridine (B92270) nucleus is a ubiquitous motif in medicinal chemistry, found in a wide array of approved therapeutic agents. nih.gov The specific substitution pattern of 5-Bromo-2-(methoxymethoxy)pyridine makes it a particularly useful precursor for the synthesis of complex APIs and their intermediates.

Synthesis of Perampanel (B3395873) Intermediate as a Case Study

While direct evidence for the use of this compound in the synthesis of HSD17B13 inhibitors is not prominently documented in publicly available research, its close structural analog, 5-bromo-2-methoxypyridine (B44785), serves as a key intermediate in the synthesis of Perampanel. google.comgoogle.com Perampanel is a selective, non-competitive antagonist of the AMPA receptor, utilized as an antiepileptic drug. google.com

The synthesis of a key intermediate for Perampanel, 2-methoxy-5-(pyridin-2-yl)pyridine (B44812), highlights the utility of the 5-bromo-2-alkoxypyridine scaffold. In a typical synthetic route, 5-bromo-2-methoxypyridine undergoes a palladium-catalyzed Suzuki coupling reaction with a suitable pyridine-2-boronic acid derivative to form the bipyridine core of the drug intermediate. google.com This is a testament to the robustness and reliability of using the bromo-pyridine moiety as a handle for carbon-carbon bond formation.

A patented method describes the preparation of 2-methoxy-5-(pyridin-2-yl)pyridine where 5-bromo-2-methoxypyridine is reacted with bis(pinacolato)diboron (B136004) to form the corresponding boronic acid pinacol (B44631) ester. This intermediate then undergoes a Suzuki coupling with a 2-halogenated pyridine to yield the desired product. google.com

Table 1: Key Reactions in the Synthesis of Perampanel Intermediate

| Step | Reactants | Catalyst/Reagents | Product | Reference(s) |

|---|---|---|---|---|

| 1 | 5-bromo-2-methoxypyridine, bis(pinacolato)diboron | Carbonate | 2-methoxypyridine-5-boronic acid pinacol ester | google.com |

Applications in Other Therapeutic Modalities

The versatility of the 5-bromo-2-alkoxypyridine scaffold extends beyond its use in antiepileptic drugs. Pyridine derivatives are integral to the development of a wide range of therapeutic agents, including those with anticancer and antiviral properties. nih.gov

Anticancer Research:

Pyridine-based compounds are known to exhibit anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization. google.comindiamart.com The 5-bromopyridine moiety is a common starting point for the synthesis of more complex molecules with potential cytotoxic activity against cancer cell lines. For instance, novel trimethoxyphenyl pyridine derivatives have been designed and synthesized as tubulin inhibitors, showing significant anti-proliferative activity. indiamart.com The synthesis of such compounds often involves cross-coupling reactions where the bromine atom on the pyridine ring is substituted.

Antiviral Research:

The pyridine scaffold is also present in numerous antiviral agents. nih.gov Research has shown that pyridine derivatives can inhibit viral replication and other key processes in the viral life cycle. For example, derivatives of 5-bromo-2'-deoxyuridine (B1667946) have been investigated for their antiviral activity. researchgate.net While not a direct application of this compound, these studies underscore the potential of bromo-substituted pyridines in the development of novel antiviral therapies.

Utilization in Agrochemical and Specialty Chemical Synthesis

In the realm of specialty chemicals, this compound and its derivatives can serve as important intermediates. The ability to undergo various chemical transformations, such as lithiation followed by reaction with an electrophile, makes it a versatile building block for the synthesis of a wide range of fine chemicals.

Material Science Applications

While the primary applications of this compound appear to be in the life sciences, the broader class of pyridine-containing polymers and materials is an active area of research. Pyridine-based polymers can exhibit interesting electronic and optical properties. For instance, perfluoropyridine has been used in the preparation of fluoropolymers and fluorinated network materials. Although no specific applications of this compound in material science are documented, its structure suggests potential as a monomer or a precursor to a monomer for the synthesis of functional polymers. The bromo-substituent could be used as a site for polymerization or for post-polymerization modification.

Role in Isotopic Labeling for Mechanistic Studies or Imaging

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and for in vivo imaging techniques such as Positron Emission Tomography (PET). While there are no specific reports on the isotopic labeling of this compound, the principles of labeling similar pyridine derivatives are well-established.

For mechanistic studies, deuterium (B1214612) labeling can be employed to track the fate of specific hydrogen atoms during a reaction. For example, deuterium-labeling studies have been used to investigate the mechanism of tungsten-catalyzed alkene isomerization. Given the reactivity of the pyridine ring, this compound could potentially be deuterated at various positions to probe reaction mechanisms involving this scaffold.

For imaging applications, isotopes such as Carbon-11 or Fluorine-18 are incorporated into molecules to create PET tracers. nih.govresearchgate.net These tracers allow for the non-invasive visualization and quantification of biological processes in living organisms. Pyrimidine derivatives have been labeled with Carbon-11 for imaging sigma-1 receptors in the brain. nih.gov The synthesis of such tracers often involves the methylation of a precursor with a labeled methylating agent. The methoxy (B1213986) group in this compound (after deprotection of the MOM group) could potentially be a site for the introduction of a Carbon-11 labeled methyl group, thus creating a PET tracer. However, it is important to note that the contribution of labeled metabolites, such as labeled carbon dioxide, needs to be considered when interpreting PET data. elsevierpure.com

Table 2: Potential Isotopes for Labeling and Their Applications

| Isotope | Application | Potential Labeling Strategy for this compound Derivatives |

|---|---|---|

| Deuterium (²H) | Mechanistic Studies | H/D exchange reactions on the pyridine ring. |

| Carbon-11 (¹¹C) | PET Imaging | ¹¹C-methylation of the deprotected 2-hydroxy group. |

Analytical Methodologies for Characterization and Reaction Monitoring

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC):No established HPLC methods, including details on columns, mobile phases, and retention times for purity assessment, have been published.

While data exists for related compounds such as 5-Bromo-2-methoxypyridine (B44785), this information is not applicable to 5-Bromo-2-(methoxymethoxy)pyridine due to structural differences. The methoxymethoxy (MOM) protecting group in the target compound will significantly alter its spectroscopic and chromatographic behavior compared to a simple methoxy (B1213986) group.

The absence of this information in the public domain suggests that while the compound may be available commercially as a synthetic intermediate, its detailed analytical characterization has either not been performed, not been published in accessible literature, or is contained within proprietary company files. Therefore, the generation of a scientifically accurate article based on the requested detailed outline is not possible at this time.

Gas Chromatography (GC)

Gas Chromatography (GC) is a cornerstone analytical technique for assessing the purity of volatile and semi-volatile compounds such as this compound. The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. While specific, published GC methods for this exact compound are not extensively detailed in readily available literature, a standard analytical approach can be constructed based on the analysis of related brominated and methoxy-substituted pyridines.

For the qualitative and quantitative analysis of this compound, a high-resolution capillary GC system is typically employed. The selection of the stationary phase is critical for achieving adequate separation from potential impurities or unreacted starting materials. A mid-polarity column, such as one coated with 5% phenyl-polydimethylsiloxane, is often suitable for this class of compounds. Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS), which provides both detection and structural information for definitive peak identification. cdc.govchromatographyonline.com

A hypothetical, yet standard, set of GC parameters for analyzing this compound is detailed in the table below. The temperature program would be optimized to ensure sharp peaks and good resolution between the analyte and any other components in the sample matrix.

Table 1: Representative Gas Chromatography (GC) Parameters

| Parameter | Value/Description |

|---|---|

| Column | 5% Phenyl-polydimethylsiloxane (e.g., DB-5, HP-5ms) |

| 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | |

| Carrier Gas | Helium or Hydrogen, constant flow mode |

| Inlet | Split/Splitless Injector |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 (adjustable based on concentration) |

| Oven Program | Initial Temp: 100 °C, hold for 2 min |

| Ramp: 15 °C/min to 280 °C | |

| Final Hold: 5 min at 280 °C | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| FID Temperature | 300 °C |

| MS Transfer Line | 280 °C |

| MS Ion Source | 230 °C |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of organic reactions in real-time. libretexts.orgmit.edu It allows a chemist to qualitatively observe the consumption of starting materials and the formation of products. For a synthesis involving this compound, such as its preparation via the protection of 5-Bromo-2-hydroxypyridine (B85227), TLC provides crucial information to determine reaction completion.

The process involves using a stationary phase, typically silica (B1680970) gel coated on a glass or aluminum plate, and a liquid mobile phase (eluent). york.ac.uk A small aliquot of the reaction mixture is spotted on the baseline of the TLC plate alongside spots of the pure starting material(s). The plate is then placed in a sealed chamber containing the eluent. As the solvent moves up the plate via capillary action, it carries the compounds with it at different rates depending on their polarity and affinity for the stationary phase. mit.edu Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the silica gel and travel shorter distances. libretexts.org

For this compound, which is moderately polar, a common eluent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The ratio can be adjusted to achieve optimal separation where the Rf values of the key spots are ideally between 0.2 and 0.8. rochester.edu Visualization of the spots is typically achieved under a UV lamp (at 254 nm), as the pyridine (B92270) ring is UV-active. The reaction is considered complete when the spot corresponding to the starting material has disappeared from the lane of the reaction mixture.

Table 2: Typical Thin-Layer Chromatography (TLC) Protocol

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum or glass backing |

| Mobile Phase (Eluent) | 20-40% Ethyl Acetate in Hexanes (ratio adjusted as needed) |

| Spotting | Capillary tubes used to apply dilute solutions of starting material(s) and the reaction mixture to the baseline. |

| Development | Plate is developed in a closed chamber saturated with eluent vapor until the solvent front is ~1 cm from the top. |

| Visualization | UV lamp (254 nm). Spots can be circled with a pencil. |

| Analysis | Comparison of Rf values of spots in the reaction mixture lane to the starting material lane. |

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, as well as detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are ultimately determined.

As of this writing, a search of the Cambridge Structural Database (CSD) and other public repositories indicates that the single-crystal X-ray structure of this compound has not been publicly reported. However, crystallographic analyses of other substituted pyridines have been crucial in understanding their molecular geometry and packing in the solid state. nih.govmdpi.com Were a suitable crystal of this compound to be grown and analyzed, the resulting data would provide invaluable information on the planarity of the pyridine ring, the conformation of the methoxymethyl (MOM) protecting group relative to the ring, and any potential intermolecular interactions, such as halogen bonding or π-stacking, that govern its crystal packing.

Theoretical and Computational Investigations of 5 Bromo 2 Methoxymethoxy Pyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

A comprehensive study of 5-Bromo-2-(methoxymethoxy)pyridine would involve quantum chemical calculations, likely employing Density Functional Theory (DFT). These calculations would elucidate the electronic structure, providing insights into the distribution of electrons within the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, molecular electrostatic potential (MEP) maps would be generated to visualize the electron density and identify electrophilic and nucleophilic sites. This information is invaluable for predicting how the molecule might interact with other reagents. Reactivity descriptors, derived from conceptual DFT, such as electronegativity, chemical hardness, and softness, would also be calculated to quantify its reactive tendencies.

Molecular Modeling and Conformational Analysis

The conformational landscape of this compound would be explored through molecular modeling. Due to the flexible methoxymethoxy group, the molecule can adopt various spatial arrangements. A systematic conformational analysis would identify the most stable conformers by calculating their relative energies. This process typically involves rotating the single bonds and calculating the potential energy at each step to map out the potential energy surface. The results would reveal the preferred three-dimensional structure of the molecule, which is crucial for understanding its physical properties and biological activity, if any.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C3-C2-O-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 0° | 2.5 | 5 |

| 2 | 60° | 0.5 | 40 |

| 3 | 120° | 0.0 | 50 |

| 4 | 180° | 1.0 | 5 |

| Note: This table is hypothetical and for illustrative purposes only, as no published data exists. |

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting various spectroscopic properties. For this compound, theoretical calculations could simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from an IR spectrum analysis would correspond to the stretching and bending modes of the molecule's bonds. Similarly, predicted ¹H and ¹³C NMR chemical shifts would be benchmarked against experimental data to confirm the molecular structure. Ultraviolet-Visible (UV-Vis) spectra could also be simulated to understand the electronic transitions within the molecule.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR (C-Br stretch, cm⁻¹) | 650 | Not Available |

| IR (C-O stretch, cm⁻¹) | 1050 | Not Available |

| ¹H NMR (δ, ppm, O-CH₂-O) | 5.3 | Not Available |

| ¹³C NMR (δ, ppm, C-Br) | 115 | Not Available |

| Note: This table is hypothetical and for illustrative purposes only, as no published data exists. |

Computational Studies on Reaction Mechanisms and Transition States

While no specific reaction mechanisms involving this compound have been computationally studied, this approach would be instrumental in understanding its reactivity. For instance, in a hypothetical nucleophilic aromatic substitution reaction, computational modeling could map the entire reaction pathway. This would involve locating the transition state structures and calculating the activation energies. By comparing the energy profiles of different possible pathways, the most likely reaction mechanism could be determined. Such studies provide a molecular-level understanding of the reaction, which is often difficult to obtain through experimental means alone.

Laboratory Safety Protocols and Handling Considerations for 5 Bromo 2 Methoxymethoxy Pyridine

Safe Handling Practices for Halogenated Pyridines

Safe handling of 5-Bromo-2-(methoxymethoxy)pyridine and other halogenated pyridines is paramount to prevent exposure and ensure a safe laboratory environment. apolloscientific.co.uk Operations should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to avoid the inhalation of vapors, mists, or dust. medchemexpress.comwsu.edu It is crucial to avoid all personal contact with the substance. apolloscientific.co.uk

Personnel should wear appropriate protective clothing and wash hands thoroughly with soap and water after handling. apolloscientific.co.ukapolloscientific.co.uk Eating, drinking, or smoking in areas where these chemicals are handled or stored is strictly prohibited. apolloscientific.co.uknj.gov Containers must be kept tightly sealed when not in use and stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. wsu.eduapolloscientific.co.uklobachemie.com It is also important to prevent the build-up of electrostatic charge by grounding and bonding all equipment during transfer. apolloscientific.co.uk

When working with halogenated pyridines, non-sparking tools should be used. lobachemie.com Empty containers may still contain hazardous residual vapors and should be handled with care. lobachemie.com

General Handling Guidelines for Halogenated Pyridines:

| Guideline | Description | Source(s) |

|---|---|---|

| Ventilation | Always handle in a well-ventilated area or a chemical fume hood. | medchemexpress.comwsu.edupostapplescientific.com |

| Personal Hygiene | Avoid contact with skin and eyes. Wash hands after handling. Do not eat, drink, or smoke in the work area. | apolloscientific.co.ukmedchemexpress.comnj.gov |

| Storage | Store in tightly closed containers in a cool, dry, well-ventilated place away from ignition sources. | wsu.eduapolloscientific.co.ukpostapplescientific.com |

| Spill Prevention | Use non-sparking tools and ground equipment to prevent static discharge. | apolloscientific.co.uklobachemie.com |

| Container Handling | Keep containers securely sealed and check for leaks regularly. Handle empty containers as if they were full. | apolloscientific.co.uklobachemie.com |

Management of Chemical Waste and Environmental Considerations

Proper disposal of this compound is critical to prevent environmental contamination. As a halogenated compound, it is classified as halogenated waste. uakron.edu This type of waste must be collected separately from non-halogenated waste streams in designated, properly labeled, and sealed containers. uakron.eduethz.ch Disposing of this chemical down the drain or in regular trash is prohibited. postapplescientific.comethz.ch

Waste containers should be robust, compatible with the chemical, and never filled to more than 90% capacity to allow for expansion. ethz.ch The exterior of the waste container must be kept clean. ethz.ch Disposal must adhere to local, state, and federal regulations. cdc.gov Common disposal methods for halogenated organic waste include high-temperature incineration, such as rotary kiln incineration. cdc.gov In some cases, chemical destruction combined with carbon adsorption may be required to ensure complete breakdown of the substance. cornell.edu

The environmental impact of brominated aromatic compounds, such as brominated flame retardants, is a significant concern as they can be persistent, bioaccumulative, and toxic (PBT). useforesight.ionih.gov The release of such chemicals into the environment can occur at various stages of their lifecycle, including disposal. useforesight.io Therefore, preventing any release into drains, soil, or waterways is a primary consideration. medchemexpress.comechemi.com

Emergency Procedures and First Aid

A clear and practiced emergency response plan is essential when working with hazardous chemicals like this compound. postapplescientific.com Emergency eyewash stations and safety showers must be readily accessible in the immediate work area. wsu.edunj.gov

In Case of Exposure:

Inhalation: The affected person should be moved to fresh air immediately. medchemexpress.com If breathing is difficult, oxygen should be administered. If breathing has stopped, artificial respiration should be provided, but mouth-to-mouth resuscitation should be avoided if the chemical was ingested or inhaled. echemi.comactylislab.com Immediate medical attention is necessary. cdc.gov

Skin Contact: Contaminated clothing should be removed immediately. echemi.comcarlroth.com The affected skin area should be washed thoroughly with soap and plenty of water for at least 15 minutes. echemi.com Medical attention should be sought if irritation persists.

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 to 30 minutes, occasionally lifting the upper and lower eyelids. nj.govcarlroth.com Contact lenses should be removed if present and easy to do. medchemexpress.com Immediate medical attention is required. nj.govcdc.gov

Ingestion: Rinse the mouth with water. echemi.com Do not induce vomiting. echemi.com Never give anything by mouth to an unconscious person. echemi.comabmole.com Call a physician or poison control center immediately. echemi.com

In Case of a Spill: In the event of a spill, the area should be evacuated. echemi.com All sources of ignition must be removed. nj.gov The spill should be contained using an inert absorbent material like sand, earth, or vermiculite. nj.govpostapplescientific.com The absorbed material should then be collected into a sealed container for proper disposal. nj.govechemi.com The area should be ventilated and cleaned after the spill has been removed. nj.gov

Personal Protective Equipment (PPE) Requirements

The use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. postapplescientific.com The selection of PPE depends on the specific laboratory operations and the potential for exposure. princeton.edu

Required PPE:

| PPE Type | Description and Standards | Source(s) |

|---|---|---|

| Eye and Face Protection | Tightly fitting safety goggles or glasses conforming to EN166 (EU) or NIOSH (US) standards are required. A face shield may be necessary for operations with a high splash potential. | echemi.comechemi.comdartmouth.edu |

| Skin Protection | A lab coat, and in some cases, impervious or flame-resistant clothing should be worn. Protective gloves are mandatory. | medchemexpress.comechemi.comechemi.com |

| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical. | postapplescientific.comcymitquimica.combasf.com |

| Respiratory Protection | If exposure limits are exceeded or if ventilation is inadequate, a full-face respirator with an appropriate filter (e.g., type ABEK for organic gases and vapors) should be used. Respirator use must comply with a formal respiratory protection program. | echemi.comdartmouth.edubasf.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-(methoxymethoxy)pyridine?

- Methodology :

- Bromination : Start with 2-(methoxymethoxy)pyridine. Use N-bromosuccinimide (NBS) in acetonitrile at 0–5°C for regioselective bromination at the 5-position .

- Protection/Deprotection : Introduce the methoxymethoxy group (OCH2OCH3) via nucleophilic substitution using methoxymethyl chloride under basic conditions (e.g., NaH in THF). Purify via column chromatography (hexane:EtOAc, 4:1) .

- Yield Optimization : Monitor reaction progress by TLC and adjust stoichiometry (1.1 eq NBS) to minimize di-brominated byproducts.

Q. How is this compound characterized spectroscopically?

- Key Techniques :

- NMR :

- ¹H NMR : Peaks for methoxymethoxy protons (δ 3.3–3.5 ppm, singlet), pyridine protons (δ 7.2–8.5 ppm, splitting depends on substitution pattern) .

- ¹³C NMR : Confirm bromine substitution via deshielded C-5 (δ ~140 ppm) .

- Mass Spectrometry : ESI-MS expected molecular ion at m/z 232.03 (C7H7BrNO2+) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., compare with 5-Bromo-2-(difluoromethoxy)pyridine’s structure, CCDC 1942342) .

Advanced Research Questions

Q. How does the methoxymethoxy group influence regioselectivity in cross-coupling reactions?

- Mechanistic Insight :

- The methoxymethoxy group acts as an electron-donating substituent, directing electrophilic attacks to the para position (C-5) via resonance stabilization. For Suzuki-Miyaura coupling, use Pd(PPh3)4 and K2CO3 in DMF/H2O (80°C) to couple with aryl boronic acids at C-5 .

- Contradictions : Some studies report competing meta substitution; mitigate by pre-coordinating the pyridine nitrogen with Lewis acids (e.g., BF3·OEt2) to block undesired sites .

Q. What strategies resolve contradictory data in catalytic applications of this compound?

- Case Study : Conflicting reports on Buchwald-Hartwig amination yields (30–70%):

- Troubleshooting :

Screen ligands (XPhos vs. SPhos) to enhance Pd catalyst stability.

Use anhydrous toluene to suppress hydrolysis of the methoxymethoxy group.

Validate purity via HPLC (C18 column, MeCN:H2O gradient) to exclude bromide salt interference .

Q. How is this compound utilized in designing kinase inhibitors?

- Application :

- Serve as a pyridine core for ATP-binding site targeting. Modify via:

C-5 Functionalization : Introduce sulfonamide groups for H-bonding with kinase backbones.

Methoxymethoxy Stability : Assess metabolic stability in liver microsomes; replace with CF3O if prone to hydrolysis .

- Example : Analogues of this compound show IC50 < 100 nM against JAK2 kinases in biochemical assays .

Q. What computational methods predict reactivity trends for this compound?

- Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.